molecular formula C25H19N3O2S2 B4913020 1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA

1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA

Cat. No.: B4913020
M. Wt: 457.6 g/mol
InChI Key: KBNFJVMIDPULNB-UHFFFAOYSA-N
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Description

1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzothiazole and benzofuran moiety

Preparation Methods

The synthesis of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA typically involves multi-step reactions. The starting materials often include 2-mercaptoaniline and benzofuran derivatives. The synthesis process may involve the following steps:

Chemical Reactions Analysis

1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and benzofuran rings, using reagents like halogens or alkylating agents.

Scientific Research Applications

1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. The benzothiazole and benzofuran moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of critical biological pathways, resulting in antibacterial or anticancer effects .

Comparison with Similar Compounds

1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA can be compared with other benzothiazole and benzofuran derivatives:

This compound’s unique combination of benzothiazole and benzofuran moieties, along with the thiourea group, distinguishes it from other similar compounds, providing it with unique chemical and biological properties.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S2/c1-14-17(24-26-19-10-4-6-13-21(19)32-24)9-7-11-18(14)27-25(31)28-23(29)22-15(2)16-8-3-5-12-20(16)30-22/h3-13H,1-2H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNFJVMIDPULNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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